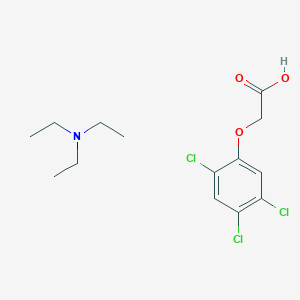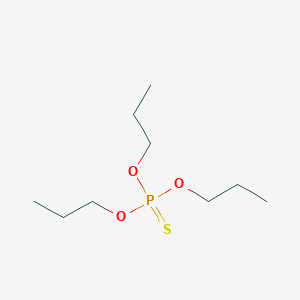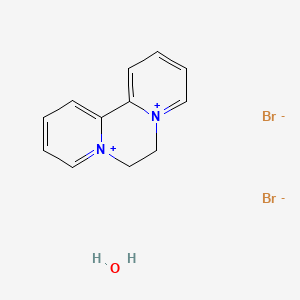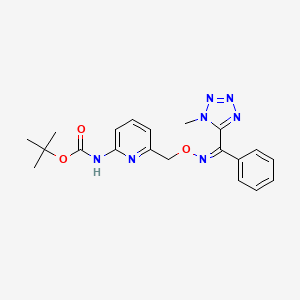
2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-methyl-3-nitropyridine (2-CFMNP) is an organic compound that has a wide range of applications in the scientific and medical fields. It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and has been found to have a variety of biochemical and physiological effects. This article will discuss the synthesis of 2-CFMNP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis
- A study by Jukić et al. (2010) involved the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing insights into its structure using X-ray analysis and various spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of similar pyridine derivatives, including 2-chloro-5-fluoro-4-methyl-3-nitropyridine (Jukić et al., 2010).
Structural and Vibrational Analysis
- Velraj et al. (2015) investigated the molecular structures and vibrational wavenumbers of related compounds, including 2-chloro-4-methyl-5-nitropyridine, using theoretical calculations. This work aids in understanding the physical and chemical behavior of similar nitropyridines (Velraj et al., 2015).
Comparative Structural Study
- Research by Arjunan et al. (2012) compared the vibrational and conformational properties of 2-chloro-4-methyl-3-nitropyridine and related compounds. This comparative study helps in comprehending the subtle differences and potential reactivities of these molecules (Arjunan et al., 2012).
Novel Synthesis Approaches
- A novel synthesis method for a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, was reported by Du et al. (2005). This method can offer insights into new synthetic pathways for this compound and related chemicals (Du et al., 2005).
Intermediate in Anticancer Drug Synthesis
- Zhang et al. (2019) developed a method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, starting from a related compound, 2-chloro-5-nitropyridine. This highlights the potential role of similar nitropyridines in pharmaceutical synthesis (Zhang et al., 2019).
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including suzuki-miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed reaction .
Biochemical Pathways
Nitropyridines are often involved in the synthesis of bioactive compounds, suggesting they may influence a variety of biochemical pathways depending on the specific compound they are used to synthesize .
Result of Action
As a biochemical reagent, its effects would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the compounds it’s combined with .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluoro-4-methyl-3-nitropyridine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, it may inhibit certain oxidoreductases, thereby affecting the redox balance within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in inflammatory responses and apoptosis. Additionally, this compound can affect cellular metabolism by interfering with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound may act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can result in toxicity, including liver and kidney damage, as well as disruptions in normal physiological processes .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells. The interactions of this compound with metabolic enzymes can also affect the overall metabolic balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effects. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action .
Propriétés
IUPAC Name |
2-chloro-5-fluoro-4-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAURUOPOPAEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652055 | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-51-0 | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















